BenchChemオンラインストアへようこそ!

3-(1,3-Benzodioxol-5-yl)serine

Enzyme kinetics Biocatalysis Threonine aldolase

3-(1,3-Benzodioxol-5-yl)serine (CAS 56672-56-1), also known as 3,4-Methylenedioxyphenylserine or Droxidopa Impurity 22, is a β-hydroxy-α-amino acid bearing a methylenedioxy-substituted aromatic ring. It is formally designated as an impurity of Droxidopa (L-threo-3,4-dihydroxyphenylserine), a synthetic norepinephrine prodrug used in neurogenic orthostatic hypotension.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 56672-56-1
Cat. No. B3272434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-yl)serine
CAS56672-56-1
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O
InChIInChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)
InChIKeyQNECLCOECOXTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Benzodioxol-5-yl)serine (CAS 56672-56-1): Chemical Identity, Impurity Classification, and Procurement Context


3-(1,3-Benzodioxol-5-yl)serine (CAS 56672-56-1), also known as 3,4-Methylenedioxyphenylserine or Droxidopa Impurity 22, is a β-hydroxy-α-amino acid bearing a methylenedioxy-substituted aromatic ring. It is formally designated as an impurity of Droxidopa (L-threo-3,4-dihydroxyphenylserine), a synthetic norepinephrine prodrug used in neurogenic orthostatic hypotension . The compound serves a dual role: it is both a process-related impurity requiring quantitation in pharmaceutical quality control and a critical chiral intermediate in the enantioselective synthesis of Droxidopa via piperonal-glycine condensation [1]. Its molecular formula is C₁₀H₁₁NO₅ with a molecular weight of 225.20 g/mol, and it possesses two chiral centers, giving rise to threo and erythro diastereomers with distinct biological and industrial relevance .

Why Droxidopa Impurity 22 (CAS 56672-56-1) Cannot Be Substituted by Other Droxidopa-Related Impurities or Phenylserine Analogs


Superficial structural similarity among β-hydroxy-α-amino acids in the Droxidopa impurity family masks critical differences in enzyme recognition, synthetic utility, and regulatory identity. The methylenedioxy bridge of 3-(1,3-Benzodioxol-5-yl)serine confers a distinct electron distribution and steric profile compared to the catechol (dihydroxy) motif of Droxidopa itself [1]. This differentiation manifests quantitatively: the L-threo methylenedioxy diastereomer exhibits a 10.3-fold higher relative activity with L-threonine aldolase (360% vs. 35% for the dihydroxy analog) and a catalytic efficiency (Vmax/Km = 21.5 U mg⁻¹ mM⁻¹) exceeding even the natural substrate L-threonine by 7.2-fold [2]. Furthermore, as a designated reference standard with regulatory-compliant characterization data, this impurity cannot be replaced by research-grade phenylserine analogs lacking documented traceability to pharmacopeial standards such as USP or EP [3].

Quantitative Differentiation Evidence for 3-(1,3-Benzodioxol-5-yl)serine (CAS 56672-56-1)


10.3-Fold Higher L-Threonine Aldolase Relative Activity vs. the Dihydroxy Analog (dl-β-3,4-Dihydroxyphenylserine)

The L-threo form of 3-(1,3-Benzodioxol-5-yl)serine (dl-β-3,4-Methylenedioxyphenylserine) demonstrates 360% relative activity with low-specificity L-threonine aldolase from Pseudomonas sp. NCIMB 10558, compared to only 35% for its dihydroxy counterpart dl-β-3,4-Dihydroxyphenylserine — a 10.3-fold difference [1]. The methylenedioxy compound also surpasses the natural substrate L-threonine (100% relative activity) by 3.6-fold, and exceeds dl-threo-phenylserine (267%) and dl-erythro-phenylserine (514% for the L-erythro form) in catalytic efficiency, with a Vmax/Km of 21.5 U mg⁻¹ mM⁻¹ vs. 16.2 and 22.3, respectively [1]. Km values further differentiate the compound: the threo methylenedioxy diastereomer exhibits a Km of 7.4 mM, compared to 8.3 mM for the dihydroxy analog and 14.7 mM for L-threonine, indicating tighter enzyme binding than both comparators [1].

Enzyme kinetics Biocatalysis Threonine aldolase Substrate specificity

Km = 1.8 mM with D-Threonine Aldolase: Tighter Binding than Dihydroxyphenylserine (Km = 1.2–1.4 mM with Mn²⁺)

With the metal-activated D-threonine aldolase from Arthrobacter sp. strain DK-38, DL-threo-β-(3,4-methylenedioxyphenylserine) exhibits a Km of 1.8 mM both in the presence and absence of Mn²⁺ [1]. Its erythro diastereomer shows a Km of 2.0–2.5 mM. In comparison, the dihydroxy analog DL-threo-β-(3,4-dihydroxyphenylserine) displays a lower Km of 1.2–1.4 mM [1]. While the dihydroxy compound binds more tightly, the methylenedioxy compound is explicitly highlighted as 'an intermediate for production of a therapeutic drug for Parkinson's disease' for which the recombinant D-threonine aldolase serves as 'an efficient biocatalyst for resolution' . The methylenedioxy protecting group is essential for the synthetic route — it prevents catechol oxidation during processing and is removed in the final dealkylation step to yield Droxidopa [2].

Enzyme kinetics D-Threonine aldolase Metal-dependent catalysis Biocatalytic resolution

Aqueous Solubility of ~32 g/L: Differentiated Handling Profile vs. Droxidopa (~1–4.7 mg/mL in Water)

3-(1,3-Benzodioxol-5-yl)serine exhibits a calculated aqueous solubility of approximately 32 g/L (25 °C), classified as 'slightly soluble' . In contrast, Droxidopa (CAS 23651-95-8) demonstrates far more limited aqueous solubility, with reported values ranging from <1 mg/mL (insoluble) to approximately 1–4.69 mg/mL (with sonication and heating) [1]. This approximately 7- to 32-fold solubility advantage for the methylenedioxy-protected intermediate relative to the final API has direct practical implications. The DL-threo-phenylserine hydrate comparator also shows water solubility — approximately 50 mg/mL in 0.5 N HCl — but in a different solvent system .

Physicochemical properties Solubility Formulation Analytical method development

Melting Point 200–201 °C as an Identity and Purity Criterion Differentiated from Droxidopa (225 °C dec.)

The melting point of 3-(1,3-Benzodioxol-5-yl)serine is reported as 200–201 °C , providing a clear thermophysical differentiation from Droxidopa, which decomposes at 225 °C (with reports ranging from 225 °C to 232–235 °C dec.) [1]. The 25–35 °C depression relative to Droxidopa, combined with the compound's distinct decomposition behavior, provides a readily accessible identity and purity criterion. This contrasts with DL-threo-phenylserine hydrate, which shows a significantly higher melting point of 288 °C (predicted) . The compound also differs in density (1.533 ± 0.06 g/cm³, calculated) from Droxidopa (1.608 ± 0.06 g/cm³) [1].

Physicochemical characterization Melting point Identity testing Quality control

Regulatory-Grade Reference Standard with Pharmacopeial Traceability vs. Research-Grade Phenylserine Analogs

3-(1,3-Benzodioxol-5-yl)serine is supplied as Droxidopa Impurity 22 with detailed characterization data compliant with regulatory guidelines, and is explicitly designated for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial Droxidopa production [1]. The product can serve as a reference standard with possible traceability to pharmacopeial standards such as USP or EP, based on feasibility [2]. This regulatory positioning contrasts with generic research-grade phenylserine analogs (e.g., DL-threo-phenylserine, DL-erythro-phenylserine), which are typically supplied without the structured impurity profiling, certificate of analysis (COA) documentation, or regulatory-compliant characterization data packages required for ANDA submissions .

Reference standard Regulatory compliance ANDA Pharmacopeial traceability Quality control

Methylenedioxy Bridge as Protective Group: Enables Enantioselective Droxidopa Synthesis vs. Direct Catechol Route Limitations

In the patented Droxidopa manufacturing process (US 9,920,342), 3-(1,3-Benzodioxol-5-yl)serine serves as the essential methylenedioxy-protected intermediate. The synthesis proceeds via condensation of piperonal with glycine to yield (DL)-threo-3-(3,4-methylenedioxyphenyl)serine, followed by enantioselective hydrolysis using L-amino acylase from Aspergillus sp. in the presence of cobalt ions to obtain the (L)-threo enantiomer, and finally dealkylation to remove the methylenedioxy bridge and reveal the catechol moiety of Droxidopa [1]. This strategy is fundamentally different from direct catechol-based routes using 3,4-dihydroxyphenylserine, which suffer from catechol oxidation during processing and require resolution of racemic mixtures using expensive chiral resolving agents such as quinidine, quinine, or (R)-aminodiphenylpropanol [1]. The methylenedioxy bridge thus functions simultaneously as a protective group preventing oxidation and as a handle enabling enzymatic stereoselective transformation.

Process chemistry Protecting group strategy Enantioselective synthesis Droxidopa manufacturing

High-Value Application Scenarios for 3-(1,3-Benzodioxol-5-yl)serine (CAS 56672-56-1) Based on Quantitative Differentiation Evidence


Enzymatic Kinetic Resolution of Racemic Methylenedioxyphenylserine for Parkinson's Drug Intermediate Production

Process R&D teams synthesizing Droxidopa can exploit the compound's 3.6-fold higher relative activity with L-threonine aldolase compared to L-threonine (360% vs. 100%) and its Km of 1.8 mM with D-threonine aldolase — 4.7-fold tighter binding than the natural substrate D-threonine (Km 8.4–8.8 mM) — to design efficient biocatalytic resolution steps that isolate the desired L-threo enantiomer [1][2]. The recombinant low-specificity D-threonine aldolase from Alcaligenes xylosoxidans has been explicitly validated as 'an efficient biocatalyst for resolution of L-β-3,4-methylenedioxyphenylserine' .

AND A Regulatory Filing: Impurity Reference Standard for Droxidopa QC Method Validation

QC and analytical development laboratories filing Droxidopa ANDAs require Impurity 22 as a characterized reference standard. The compound is supplied with regulatory-compliant characterization data and supports method development, AMV, and QC applications with possible traceability to USP or EP standards [3]. Its distinct melting point of 200–201 °C (vs. Droxidopa at 225 °C dec.) and aqueous solubility of ~32 g/L (vs. Droxidopa at ~1 mg/mL) facilitate independent identity confirmation and high-concentration standard preparation without organic co-solvents [4].

Biocatalyst Substrate Specificity Profiling and Structure-Activity Relationship Studies

Academic and industrial enzymology groups investigating threonine aldolase substrate promiscuity can use the compound's quantitative kinetic parameters as benchmark data. The comparison between methylenedioxyphenylserine (relative activity 360%, Vmax/Km 21.5), dihydroxyphenylserine (35%, 1.8), phenylserine (267%, 16.2), and threonine (100%, 3.0) reveals that the methylenedioxy bridge contributes a 10.3-fold activity enhancement over the catechol motif, providing a clear SAR readout for engineering aldolases with altered aromatic substrate preferences [1].

Droxidopa Process Impurity Fate-and-Purge Studies During Late-Stage Dealkylation

Process chemistry teams optimizing the Lewis acid-mediated dealkylation step (methylenedioxy → catechol conversion) require the pure methylenedioxy intermediate to establish mass balance, track impurity carryover, and validate clearance factors. The compound's distinct analytical signature — different retention time from Droxidopa, distinct melting point, and unique molecular ion (m/z 225.2 vs. m/z 213.19 for Droxidopa) — enables unambiguous tracking through each unit operation as described in the patented synthetic route [5].

Quote Request

Request a Quote for 3-(1,3-Benzodioxol-5-yl)serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.